Isoxazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
説明
Isoxazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a pyrazine moiety and an isoxazole-linked methanone group. The pyrazine and oxadiazole moieties are critical for electronic and steric interactions, while the piperidine scaffold may enhance solubility and bioavailability.
特性
IUPAC Name |
1,2-oxazol-5-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c23-16(13-3-4-19-24-13)22-7-1-2-11(10-22)8-14-20-15(21-25-14)12-9-17-5-6-18-12/h3-6,9,11H,1-2,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRPLADRPLWXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NO2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Isoxazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, summarizing findings from various studies and highlighting its pharmacological relevance.
Chemical Structure and Properties
The compound consists of several key structural components:
- Isoxazole ring : A five-membered heterocyclic ring containing nitrogen and oxygen.
- Piperidine moiety : A six-membered ring containing one nitrogen atom.
- Oxadiazole derivative : Known for exhibiting diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and isoxazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole ring have shown strong antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 15.62 µg/mL . The presence of the piperidine and isoxazole moieties likely enhances these effects.
2. Anticancer Activity
Studies have demonstrated that isoxazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to isoxazol-5-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol) have been evaluated for their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for tumor growth .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymes : Many oxadiazole derivatives inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in pathogens .
- Interference with Cellular Pathways : Compounds may disrupt signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of similar compounds:
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a class of piperidine-linked 1,2,4-oxadiazole derivatives. Below is a systematic comparison with structurally analogous compounds:
Substituent Effects on the 1,2,4-Oxadiazole Ring
Key analogs include:
3-Pyridin-4-yl-1,2,4-oxadiazole derivatives (e.g., 2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine ):
- Pyridine vs. Pyrazine : Pyridine’s basic nitrogen may enhance hydrogen bonding with receptors compared to pyrazine’s electron-deficient aromatic system. This could alter binding affinity and selectivity for targets like GPR117.
- Synthetic Accessibility : Pyrazine-containing oxadiazoles may require specialized coupling agents due to lower nucleophilicity, as suggested by oxadiazole synthesis methods in .
3-Isopropyl-1,2,4-oxadiazole derivatives (e.g., [4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-... Metabolic Stability: Bulky alkyl groups like isopropyl may resist oxidative metabolism compared to aromatic pyrazine .
Piperidine Substitution Patterns
- Methoxy vs. Methylpiperidine Linkers : Compounds with methoxy-piperidine (e.g., ) may exhibit different conformational flexibility compared to the methyl-linked piperidine in the target compound, affecting receptor binding pocket interactions.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for preparing the 1,2,4-oxadiazole and isoxazole moieties in this compound?
- Methodological Answer : The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., ethanol or DMF). For example, highlights a method using nitroarenes and formic acid derivatives as CO surrogates in palladium-catalyzed reductive cyclization. The isoxazole moiety can be prepared via 1,3-dipolar cycloaddition of nitrile oxides with alkynes, as seen in oxadiazole-isoxazole hybrid syntheses .
- Key Considerations : Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd/C or CuI) critically influence yield and regioselectivity.
Q. How can the structural integrity of the piperidine-linked methanone core be verified during synthesis?
- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the piperidine ring’s stereochemistry and the methanone carbonyl’s presence (δ ~200 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl stretching vibrations (~1700 cm⁻¹) .
- Example : In , acylation of pyrazole derivatives with benzoyl chloride was monitored via FTIR to confirm ketone formation.
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. describes antimicrobial screening using broth microdilution for MIC determination. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Data Interpretation : Compare IC₅₀ values with positive controls (e.g., doxorubicin for cytotoxicity) and validate statistical significance via ANOVA.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pyrazine and oxadiazole substituents?
- Methodological Answer : Synthesize analogs with substitutions at the pyrazine C-2 position (e.g., methyl, chloro, or methoxy groups) and the oxadiazole C-5 position. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins like kinases or GPCRs. demonstrates SAR optimization via pyrazole-isoxazole hybrids .
- Case Study : In , nitro group positioning on pyrazole significantly altered antiproliferative activity, highlighting the role of electronic effects.
Q. What strategies mitigate instability of the oxadiazole-methylpiperidine linkage under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC. Modify the linker by introducing steric hindrance (e.g., methyl groups) or replacing the oxadiazole with a bioisostere like 1,3,4-thiadiazole. recommends HPLC with UV detection (λ = 254 nm) for degradation product analysis .
- Data Contradiction : reports conflicting stability data for similar oxadiazole derivatives, emphasizing the need for pH-specific stability profiling.
Q. How can metabolic pathways of this compound be predicted computationally?
- Methodological Answer : Use in silico tools like MetaPrint2D or GLORYx to identify susceptible sites (e.g., piperidine N-oxidation or oxadiazole hydrolysis). Validate predictions with LC-MS/MS in hepatocyte incubation assays. discusses nitroarene reduction pathways relevant to pyrazine metabolism .
- Experimental Validation : In , pyrazole derivatives were incubated with rat liver microsomes, and metabolites were characterized via fragmentation patterns in MS².
Experimental Design & Data Analysis
Q. What orthogonal analytical techniques validate purity for publication-ready data?
- Methodological Answer : Combine HPLC (≥95% purity), elemental analysis (C, H, N within ±0.4% of theoretical), and melting point consistency (±2°C). provides detailed physicochemical data (e.g., density: 1.215 g/cm³, boiling point: 343.4°C) for benchmarking .
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
